

Application Notes and Protocols for PF-02367982 Cell-Based Assay Development

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Compound of Interest		
Compound Name:	PF 02367982	
Cat. No.:	B1679669	Get Quote

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Introduction

PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs). It has demonstrated significant therapeutic efficacy in cancers driven by aberrant ALK and c-MET signaling.[1][2][3] Accurate and reproducible cell-based assays are critical for the preclinical evaluation of PF-02367982, enabling the determination of its potency, selectivity, and mechanism of action in a biologically relevant context.

These application notes provide detailed protocols for two fundamental cell-based assays to characterize the activity of PF-02367982: a Cell Viability Assay to measure the cytotoxic or cytostatic effects of the compound and a Target Phosphorylation Assay to confirm its on-target activity by measuring the inhibition of ALK and c-MET phosphorylation.

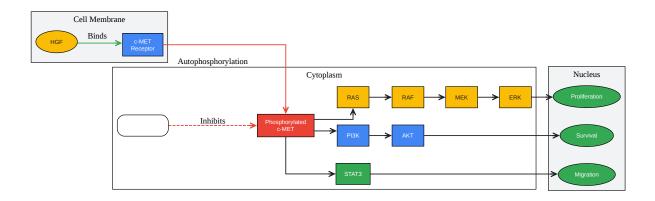
Signaling Pathways

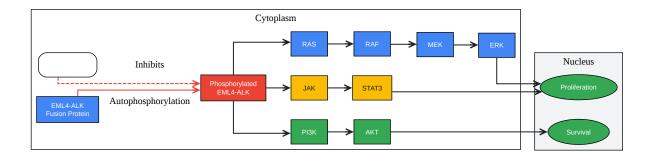
PF-02367982 exerts its therapeutic effect by inhibiting the autophosphorylation of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.

c-MET Signaling Pathway

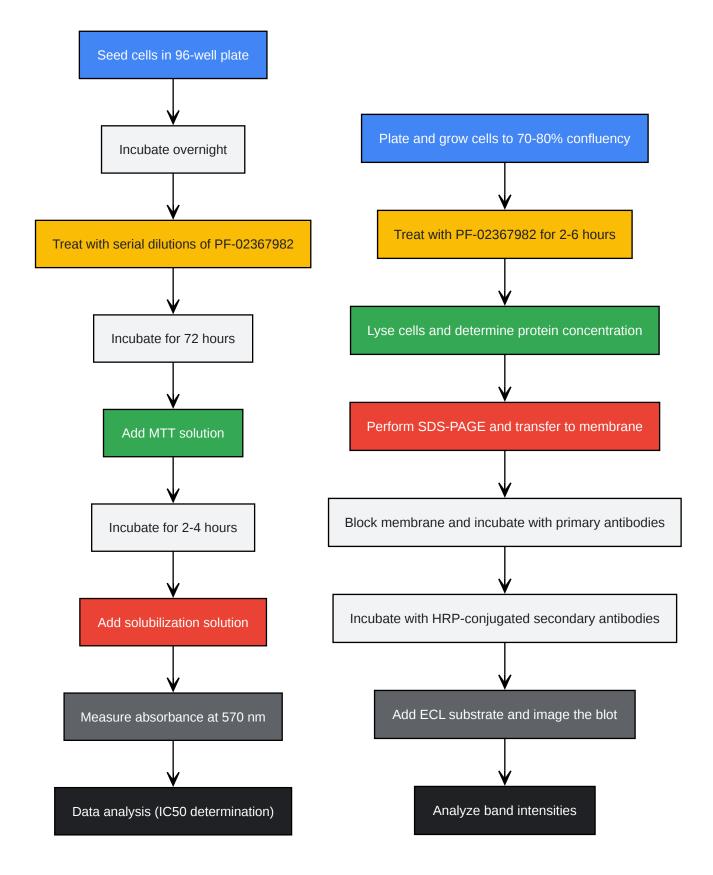


The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating multiple downstream pathways including RAS/MAPK, PI3K/AKT, and STAT3. These pathways collectively promote cell growth, survival, and motility. In several cancers, aberrant c-MET activation, through overexpression, mutation, or amplification, leads to uncontrolled cell proliferation and metastasis.









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References

- 1. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib and testing for ALK PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond PMC [pmc.ncbi.nlm.nih.gov]
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